![molecular formula C11H15NO2 B13048706 Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)
Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is a complex organic compound with the molecular formula C11H15NO2 It is characterized by its unique spiro structure, which involves a pentalene ring system fused with a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of strong acids or bases can promote the cyclization process, while solvents like dichloromethane or toluene may be employed to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-one
- Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carboxylic acid
Uniqueness
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is unique due to its specific spiro structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-carbonitrile |
InChI |
InChI=1S/C11H15NO2/c12-7-8-3-9-5-11(6-10(9)4-8)13-1-2-14-11/h8-10H,1-6H2 |
Clave InChI |
MCNDJAUXFFUJFC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC3CC(CC3C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



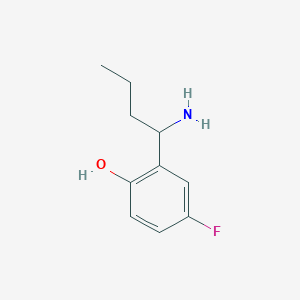
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
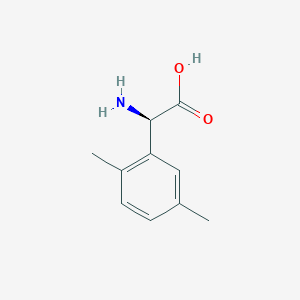
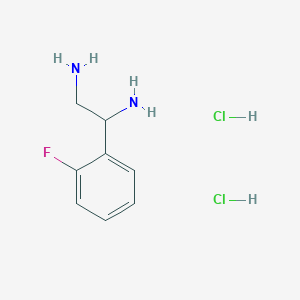
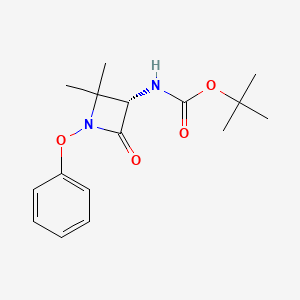
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminobenzoate](/img/structure/B13048675.png)

![Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl](/img/structure/B13048678.png)
![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)
![(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13048687.png)
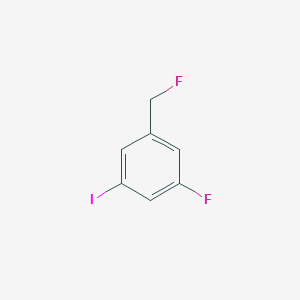

![4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile](/img/structure/B13048711.png)
